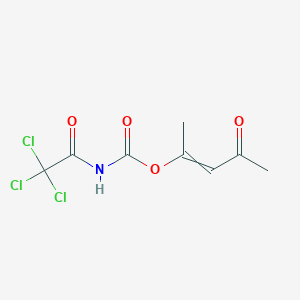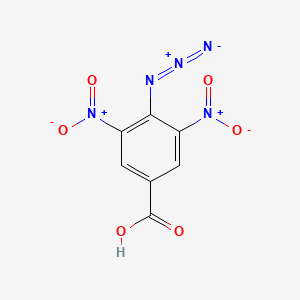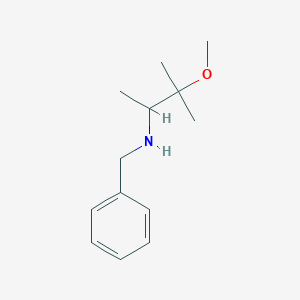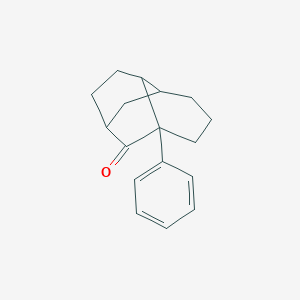
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the ring system through cyclization of linear precursors.
Hydrogenation: Addition of hydrogen to unsaturated bonds to form the octahydro structure.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparaison Avec Des Composés Similaires
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar ring structures or functional groups.
Uniqueness: Unique structural features or reactivity that distinguish it from other compounds.
Conclusion
While detailed information on this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will be essential for obtaining accurate and comprehensive information on this compound.
Propriétés
Numéro CAS |
63325-40-6 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
3-phenyltricyclo[5.3.1.03,8]undecan-2-one |
InChI |
InChI=1S/C17H20O/c18-16-13-8-9-15-12(11-13)5-4-10-17(15,16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2 |
Clé InChI |
FTMKUFRFBMFEHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CCC2C(C1)(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
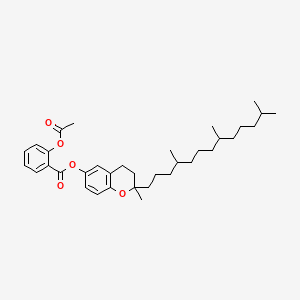

![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

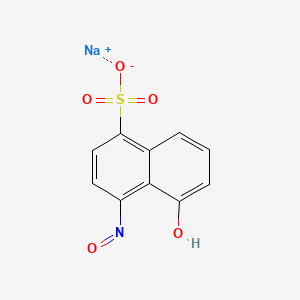
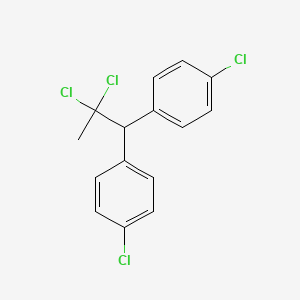

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
